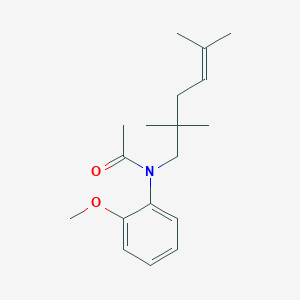

![molecular formula C15H12F3N3O2S B5577881 4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)

4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a part of the broader class of tricyclic compounds, which have garnered interest due to their unique structural features and potential biological activities. These compounds often exhibit significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical research and development (Mittal, Sarode, & Vidyasagar, 2011).

Synthesis Analysis

The synthesis of this compound involves several steps, starting from base materials such as piperidin-4-one Hydrochloride and benzenesulfonyl chloride. The process includes forming substituted tricyclic compounds through reactions that yield products with potential antibacterial and antifungal activities. These methods signify the compound's intricate synthesis process, reflecting its complexity and the precision required in its creation (Mittal, Sarode, & Vidyasagar, 2011).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their tricyclic nature, which is critical in determining their reactivity and biological activity. X-ray crystallography and other spectroscopic techniques, such as FT-IR, 1H NMR, and 13C NMR, play a crucial role in elucidating these structures. The determination of crystal structures helps understand the molecular geometry and conformation, which are pivotal for their biological activities (Chen & Liu, 2019).

Chemical Reactions and Properties

The compound's chemical reactivity includes its ability to undergo various reactions, such as condensation with aromatic aldehydes and furfural, as observed in similar compounds within the thieno[2,3-d]pyrimidin-4-one class. These reactions lead to the synthesis of derivatives that further highlight the chemical versatility and potential applications of these compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of this compound and its analogs involves a multistep chemical process that starts with specific precursors. Such compounds are typically characterized by their unique tricyclic or tetracyclic structures, incorporating elements like pyrimidine and thiophene rings. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly used for structural characterization. This methodological approach enables the synthesis of complex molecules with potential biological activities (Mittal et al., 2011; Sukach et al., 2015).

Antimicrobial Activity

- Some derivatives have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. These compounds have shown promising antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Mittal et al., 2011; Scapin et al., 2017).

Antitumor Activity

- Research has also explored the antitumor potential of these compounds. Certain derivatives were tested against various cancer cell lines, including liver and breast cancer cells, demonstrating notable antitumor activities. This highlights the potential of these molecules as scaffolds for the development of new anticancer therapies (Edrees & Farghaly, 2017).

Novel Reactions and Mechanisms

- The chemistry of these compounds involves novel reactions and mechanisms, including cyclocondensation reactions, regioselective cycloadditions, and the synthesis of enantiomeric forms. These studies not only expand the repertoire of synthetic chemistry but also contribute to a deeper understanding of the structure-activity relationships of these molecules (Gao et al., 2015; Shi et al., 2018).

Eigenschaften

IUPAC Name |

10-(trifluoromethyl)-18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1,3(9),10,12(17)-tetraene-14,16-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2S/c16-15(17,18)9-6-4-2-1-3-5-7(6)19-13-8(9)10-11(24-13)12(22)21-14(23)20-10/h1-5H2,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKSRVCJXJTMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)